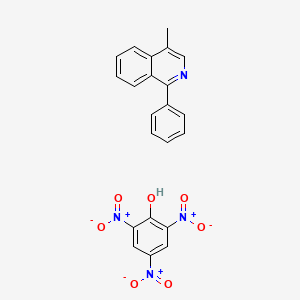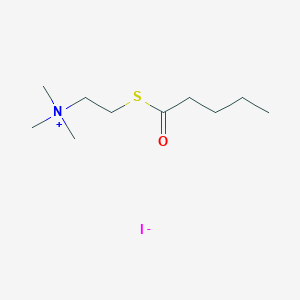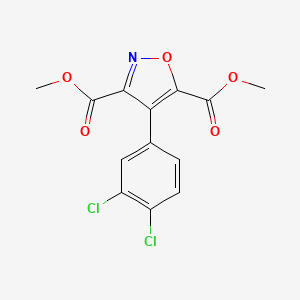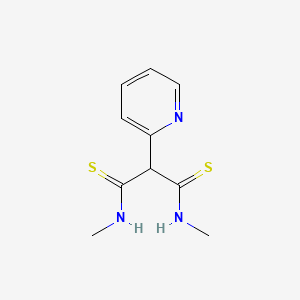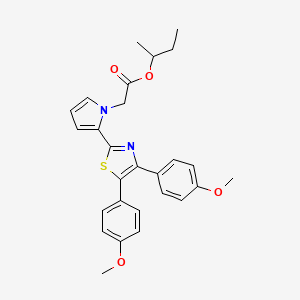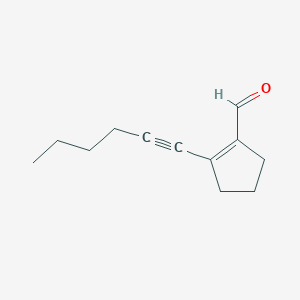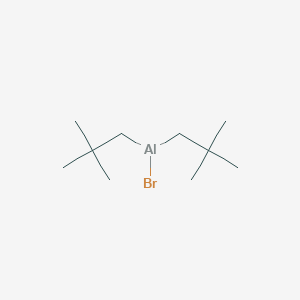
Bromobis(2,2-dimethylpropyl)alumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromobis(2,2-dimethylpropyl)alumane is an organoaluminum compound with the molecular formula C9H20AlBr
準備方法
Synthetic Routes and Reaction Conditions
Bromobis(2,2-dimethylpropyl)alumane can be synthesized through the reaction of aluminum bromide with 2,2-dimethylpropyl lithium. The reaction typically takes place in an inert atmosphere, such as argon, to prevent unwanted side reactions. The process involves the following steps:
- Preparation of 2,2-dimethylpropyl lithium by reacting 2,2-dimethylpropyl chloride with lithium metal in anhydrous ether.
- Addition of aluminum bromide to the 2,2-dimethylpropyl lithium solution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Bromobis(2,2-dimethylpropyl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and bromides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reactions often occur in the presence of catalysts like palladium or nickel.
Major Products
Oxidation: Aluminum oxides and bromides.
Reduction: Reduced organic compounds.
Substitution: Substituted organoaluminum compounds.
科学的研究の応用
Bromobis(2,2-dimethylpropyl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of Bromobis(2,2-dimethylpropyl)alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various chemical reactions, facilitating the formation of new bonds and the transformation of organic molecules.
類似化合物との比較
Similar Compounds
Trimethylaluminum: Another organoaluminum compound with similar reactivity but different steric properties.
Diethylaluminum chloride: Similar in its Lewis acid behavior but with different substituents.
Uniqueness
Bromobis(2,2-dimethylpropyl)alumane is unique due to its specific steric and electronic properties, which make it suitable for selective reactions in organic synthesis. Its bromine substituent also allows for further functionalization, providing versatility in chemical transformations.
特性
CAS番号 |
110638-23-8 |
|---|---|
分子式 |
C10H22AlBr |
分子量 |
249.17 g/mol |
IUPAC名 |
bromo-bis(2,2-dimethylpropyl)alumane |
InChI |
InChI=1S/2C5H11.Al.BrH/c2*1-5(2,3)4;;/h2*1H2,2-4H3;;1H/q;;+1;/p-1 |
InChIキー |
FDQRPKNYJONWLL-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C[Al](CC(C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


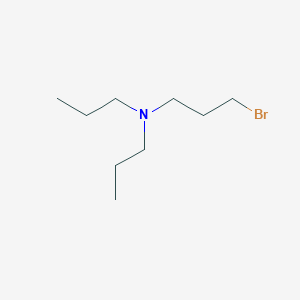
![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
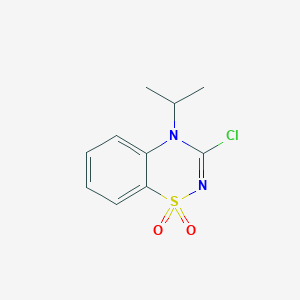
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
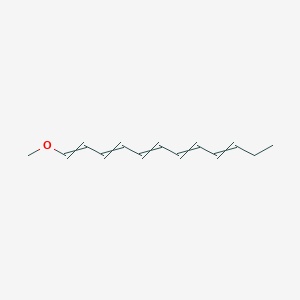
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
